molecular formula C13H20N2O4S B11836472 tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate

tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate

Cat. No.: B11836472
M. Wt: 300.38 g/mol
InChI Key: APUWVWXIFRTTKL-UHFFFAOYSA-N
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Description

tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C13H20N2O4S It is a derivative of pyridine and carbamate, featuring an ethylsulfonyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate typically involves the reaction of 6-(ethylsulfonyl)pyridine-3-carboxylic acid with tert-butyl carbamate in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The carbamate group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their function .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate: Similar structure but with a chlorine atom instead of the ethylsulfonyl group.

    tert-Butyl (6-methylpyridin-3-yl)carbamate: Lacks the ethylsulfonyl group, featuring a methyl group instead.

    tert-Butyl (2-piperidin-3-ylethyl)carbamate: Contains a piperidine ring instead of the pyridine ring.

Uniqueness

tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to form specific interactions with biological targets, making it a valuable tool in biochemical and medicinal research.

Properties

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

tert-butyl N-[(6-ethylsulfonylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C13H20N2O4S/c1-5-20(17,18)11-7-6-10(8-14-11)9-15-12(16)19-13(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,16)

InChI Key

APUWVWXIFRTTKL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C=C1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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